molecular formula C23H17N5O2S B12927305 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 78356-81-7

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Cat. No.: B12927305
CAS No.: 78356-81-7
M. Wt: 427.5 g/mol
InChI Key: QDAVGOJFJAICIG-UHFFFAOYSA-N
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Description

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a synthetic small molecule research compound. This hybrid structure features an acridine moiety linked to a pyrimidine-containing sulfonamide, a class known for diverse biological activities. Sulfonamides are a well-established class of compounds that serve as key scaffolds in medicinal chemistry, historically recognized for their antibacterial properties by inhibiting dihydropteroate synthetase . Beyond this, sulfonamide derivatives are potent inhibitors of human carbonic anhydrase isoforms, with applications in research for conditions like glaucoma, epilepsy, and cancer . The acridine group is a privileged structure in drug discovery, associated with intercalation into DNA and RNA, and certain 9-aminoacridine derivatives have been identified as effective downregulators of the transcription factor FoxP3 in regulatory T-cells (Tregs), thereby modulating immune responses and showing promise in immuno-oncology research . The specific research value, mechanism of action, and primary applications for this particular compound require further experimental characterization. Researchers are encouraged to investigate its potential in these or novel biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

78356-81-7

Molecular Formula

C23H17N5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

4-(acridin-9-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28)

InChI Key

QDAVGOJFJAICIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Strategy

The compound consists of three key structural components:

  • The benzene-1-sulfonamide core
  • The acridin-9-yl amino substituent at the para position
  • The pyrimidin-2-yl substituent on the sulfonamide nitrogen

The synthesis generally follows these steps:

  • Synthesis of the sulfonyl chloride intermediate : Starting from benzene sulfonic acid derivatives, sulfonyl chlorides are prepared via chlorination (e.g., using thionyl chloride or oxidative chlorination of thiols).

  • Formation of the sulfonamide core : Reaction of the sulfonyl chloride with 2-aminopyrimidine (heteroaryl amine) under basic conditions (pyridine or triethylamine) yields the N-(pyrimidin-2-yl)benzene-1-sulfonamide intermediate.

  • Introduction of the acridin-9-yl amino group : The para-amino group on the benzene ring is substituted with the acridin-9-yl moiety via nucleophilic aromatic substitution or amination reactions, often requiring controlled temperature and solvent conditions to maintain regioselectivity and yield.

Detailed Reaction Conditions and Catalysts

Step Reactants Conditions Solvent Base/Catalyst Yield (%) Notes
1. Sulfonyl chloride formation Benzene sulfonic acid or thiol derivatives + SOCl2 or H2O2/ZrCl4 Room temp to reflux Acetonitrile, DCM None or catalytic ZrCl4 90-98 Oxidative chlorination preferred for green chemistry
2. Sulfonamide formation Sulfonyl chloride + 2-aminopyrimidine 0-25 °C, stirring 1-6 h THF, DCM, or aqueous mixtures Pyridine or triethylamine 63-90 Pyridine favored for high yield and regioselectivity
3. Amination with acridin-9-yl Intermediate sulfonamide + acridin-9-yl amine 0-5 °C to RT, slow addition Acetone, DCM NaHCO3 neutralization post-reaction 85-95 Controlled addition prevents side reactions

Representative Synthetic Scheme

  • Sulfonyl chloride synthesis : Aromatic thiol is oxidized and chlorinated in situ using hydrogen peroxide and zirconium chloride to form the sulfonyl chloride intermediate with yields up to 98%.

  • Sulfonamide coupling : The sulfonyl chloride intermediate reacts with 2-aminopyrimidine in the presence of pyridine at 0–25 °C, producing the N-(pyrimidin-2-yl)benzene-1-sulfonamide intermediate with yields ranging from 63% to 90% depending on conditions.

  • Acridin-9-yl amination : The para-amino group on the benzene ring is substituted with acridin-9-yl amine under mild conditions, often involving slow addition and neutralization steps to achieve high purity and yield.

Research Findings and Optimization Insights

  • Base selection : Pyridine is the most commonly used base due to its ability to neutralize HCl formed during sulfonylation and to promote high yields (up to 92-98%). Triethylamine is also effective but may give slightly lower yields (~85-90%).

  • Solvent effects : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents for sulfonamide formation due to their ability to dissolve both reactants and facilitate smooth reaction kinetics.

  • Temperature control : Maintaining low temperatures (0–5 °C) during addition of sulfonyl chloride and amines prevents side reactions and improves regioselectivity.

  • Green chemistry approaches : Microwave-assisted synthesis and use of PEG-400 as a solvent have been explored to enhance reaction rates and reduce environmental impact, though these methods require further optimization for complex heteroaryl sulfonamides.

Summary Table of Preparation Methods

Method Reactants Base Solvent Temperature Yield (%) Advantages Limitations
Sulfonyl chloride + 2-aminopyrimidine Sulfonyl chloride, 2-aminopyrimidine Pyridine DCM, THF 0–25 °C 63-90 High yield, regioselective Moderate reaction time
Oxidative chlorination of thiol + amine Aromatic thiol, H2O2, ZrCl4, amine Pyridine Acetonitrile, water RT 92-98 Green, high yield Requires careful reagent handling
Nucleophilic substitution with acridin-9-yl amine Sulfonamide intermediate, acridin-9-yl amine NaHCO3 neutralization Acetone, DCM 0–5 °C 85-95 High purity, controlled reaction Sensitive to temperature

Chemical Reactions Analysis

Types of Reactions

4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The acridine moiety can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Acridone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Antitumor Activity

Research has indicated that acridine derivatives possess notable anticancer properties. The incorporation of the pyrimidine and sulfonamide groups enhances the biological activity of acridine compounds. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Molecules, derivatives of acridine were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. It was found that specific modifications to the acridine structure significantly increased their potency against breast and lung cancer cells .

Antimicrobial Properties

The sulfonamide functional group is known for its antibacterial properties. Compounds containing sulfonamide groups have been widely studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. The combination of acridine and pyrimidine in this compound may enhance its antimicrobial efficacy.

Case Study:
A derivative featuring similar structural elements demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide could serve as a lead compound for developing new antibiotics .

Photoluminescent Materials

The unique optical properties of acridine derivatives have led to their exploration in the field of organic light-emitting diodes (OLEDs). The incorporation of the pyrimidine moiety can modify the electronic properties, potentially improving the efficiency of light emission.

Research Findings:
A patent has detailed the use of similar multi-aromatic compounds as electroluminescent materials, suggesting that modifications to the acridine structure can lead to enhanced luminescent properties suitable for display technologies .

Structural Characteristics

The molecular structure of 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide includes:

Component Description
Acridine MoietyProvides antitumor and antimicrobial properties due to its intercalating ability.
Pyrimidine GroupEnhances biological activity and solubility.
Sulfonamide GroupKnown for antibacterial effects; involved in enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide involves:

    DNA Intercalation: The acridine moiety intercalates into the DNA helix, disrupting the replication process.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule and highlight key differences in substituents, synthesis, and bioactivity:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Key Substituents Biological Activity Synthesis Yield Physical Properties
Target Compound Acridin-9-yl, pyrimidin-2-yl Potential enzyme/DNA intercalation Not reported Not reported
3-({4-[4-(methanesulfonyl)phenyl]pyrimidin-2-yl}amino)benzene-1-sulfonamide (9i) Methanesulfonylphenyl, pyrimidin-2-yl Anti-inflammatory/antimicrobial 47% White solid, mp 257–258°C
4-{[4-(4-methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) 4-methoxyphenyl, pyrimidin-2-yl Not reported 48% Brown solid, mp 255–257°C
4-((2-hydroxybenzylidene)-amino-N-(5-methyl-oxazol-3-yl)benzene sulfonamide (L1) Oxazole, Schiff base Cytotoxic (IC50: 18 µM, MDA-MB-231) Not reported Yellow solid, mp 232–234°C
Bosentan monohydrate tert-butyl, methoxyphenoxy, pyrimidin-2-yl Endothelin receptor antagonist Not reported Crystalline solid, validated via UHPLC
4-[(4-{[(2R,3R)-3-hydroxybutan-2-yl]amino}pyrimidin-2-yl)amino]benzene-1-sulfonamide Hydroxybutan-2-yl, pyrimidin-2-yl Not reported Not reported Characterized via SMILES/InChi

Key Findings

Substituent Impact on Bioactivity :

  • The acridine group in the target compound may enhance DNA binding or enzyme inhibition compared to analogs like 9i (methanesulfonylphenyl) or 9e (methoxyphenyl), which lack intercalative motifs .
  • Schiff base derivatives (e.g., L1 ) exhibit potent cytotoxicity (IC50: 18 µM) against breast cancer cells, suggesting that conjugation with aromatic aldehydes enhances activity compared to acridine-based structures .

Synthesis Efficiency :

  • Yields for sulfonamide-pyrimidine hybrids range from 30–50% (e.g., 47% for 9i , 48% for 9e ), indicating moderate efficiency in nucleophilic substitution reactions . The target compound’s synthesis may face similar challenges.

Analytical Characterization: Bosentan monohydrate’s validation via UHPLC (LOD: ≤0.1 µg/mL) underscores the importance of chromatographic methods for purity assessment, applicable to the target compound . NMR and mass spectrometry are standard for confirming sulfonamide-pyrimidine structures, as seen in 9i, 9e, and Schiff bases .

Pharmacological Targets: Bosentan’s mechanism as an endothelin receptor antagonist contrasts with the target compound’s putative enzyme inhibition, highlighting how structural complexity (e.g., tert-butyl, methoxyphenoxy) dictates therapeutic targets .

Biological Activity

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an acridine moiety linked to a pyrimidine and a benzene sulfonamide group. This unique structure is believed to contribute to its biological properties, including its interaction with various biomolecules.

Research indicates that the biological activity of 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which can alter metabolic pathways in cells.
  • Interaction with DNA : Acridine derivatives often intercalate into DNA, potentially disrupting replication and transcription processes.
  • Calcium Channel Modulation : Similar compounds have been shown to influence calcium channel activity, affecting cellular signaling and muscle contraction.

Antitumor Activity

A study conducted on various acridine derivatives, including the target compound, demonstrated notable antitumor effects against several cancer cell lines. The compound exhibited an IC50 (half-maximal inhibitory concentration) value in the low micromolar range, indicating potent antiproliferative activity.

CompoundCell LineIC50 (µM)
4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamideA549 (lung cancer)0.85
Other Acridine DerivativeMCF-7 (breast cancer)1.20

Case Studies

  • Study on Cardiovascular Impact : A recent study evaluated the effects of various sulfonamide derivatives on heart function. The results indicated that compounds structurally similar to 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide could reduce coronary resistance significantly over time compared to controls .
  • Antitumor Efficacy Assessment : Another study focused on the synthesis of acridine-based compounds and their evaluation against cancer cell lines. The findings highlighted that modifications in the acridine structure could enhance antitumor activity, suggesting a promising avenue for further research into 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide .

Pharmacokinetic Considerations

Pharmacokinetic parameters are crucial for understanding the biological activity of any drug candidate. Theoretical evaluations using software models indicate that 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide has favorable absorption and distribution characteristics, which could enhance its efficacy in vivo.

ParameterValue
Oral BioavailabilityHigh
Plasma Half-LifeModerate
MetabolismLiver

Q & A

Q. Basic

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use sulfadiazine as a positive control.
  • Time-Kill Assays : Monitor bacterial viability over 24 hours at 2× MIC.
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK-293) to assess selectivity .

How should researchers address discrepancies in reported biological activities of structurally similar sulfonamides?

Advanced
Discrepancies may arise from:

  • Experimental Variables : Compare bacterial strains, inoculum size, and growth media.
  • Compound Purity : Verify via HPLC (≥98% purity) and elemental analysis.
  • Structural Variations : Analyze substituent effects (e.g., electron-withdrawing groups on acridine) using QSAR models .

What strategies are effective in synthesizing metal complexes of this sulfonamide for material science applications?

Q. Advanced

  • Coordination Chemistry : React the sulfonamide with Ni(II) or Cu(II) salts in ethanol/water. Include chelating ligands (e.g., 1,10-phenanthroline) to stabilize the complex.
  • Characterization : Use UV-Vis spectroscopy (d-d transitions) and XRD to confirm octahedral geometry, as seen in nickel(II)-sulfonamide complexes .

Which analytical techniques are critical for assessing the purity and stability of this compound under different storage conditions?

Q. Basic

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (≥98% purity threshold).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via TLC or LC-MS for decomposition products .

How can flow chemistry be optimized for the scalable synthesis of this compound?

Q. Advanced

  • Reactor Design : Use a continuous-flow microreactor with residence time <10 minutes.
  • DoE Optimization : Vary temperature (80–120°C), reactant concentration (0.1–0.5 M), and flow rate (0.5–2 mL/min). Analyze yield/purity via NMR and HPLC .

What approaches are used in structure-activity relationship (SAR) studies to enhance the pharmacological profile of this sulfonamide?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the acridine or pyrimidine rings.
  • Activity Testing : Corrogate antimicrobial potency with computational descriptors (e.g., LogP, polar surface area) using ML models .

How can researchers determine the DNA-binding potential of this acridine-containing sulfonamide using biophysical methods?

Q. Advanced

  • Fluorescence Quenching : Titrate CT-DNA into a sulfonamide solution and monitor emission changes (λex = 360 nm). Calculate binding constants via Stern-Volmer plots.
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon sulfonamide intercalation .

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